The synthesis of 2,4-dichloro-benzenebutanol typically begins with halogenation of benzene derivatives followed by side-chain elongation. A prominent method involves the Vilsmeier-Haack reaction, which enables direct formylation of dichlorobenzenes. For example, CN1072674A details a one-step synthesis of 2,4-dichlorobenzaldehyde using diacetylmethane, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This method achieves yields exceeding 75% by optimizing reagent stoichiometry (molar ratio 1:2–17.3:2.1–10 for diacetylmethane:DMF:POCl₃) and reaction temperatures (45–120°C). Subsequent reduction of the aldehyde to the alcohol is achieved via sodium borohydride or catalytic hydrogenation.
Table 1: Comparison of Synthetic Routes for 2,4-Dichloro-benzenebutanol Precursors
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | Diacetylmethane, POCl₃ | 75.7 | ≥98 | |
| Grignard Alkylation | Isobutenyl MgCl, AlCl₃ | 62 | 90 | |
| Phase-Transfer Hydrolysis | NaOH, Bu₄NHSO₄ | 94.6 | 99.3 |
Selective chlorination at the 2- and 4-positions of benzene is critical for avoiding isomerization. Lewis acid catalysts such as FeCl₃ or AlCl₃ facilitate electrophilic substitution, while biocatalytic systems like aryl-alcohol oxidase (AAO) enable enantioselective hydroxylation of intermediates . AAO employs a flavin adenine dinucleotide (FAD) cofactor to oxidize aromatic alcohols via a hydride transfer mechanism, producing aldehydes with >90% enantiomeric excess (Fig. 1).
Figure 1: Catalytic Cycle of Aryl-Alcohol Oxidase (AAO)
$$
\text{FAD} + \text{RCH}2\text{OH} \rightarrow \text{FADH}^- + \text{RCHO} + \text{H}^+
$$
$$
\text{FADH}^- + \text{O}2 \rightarrow \text{FAD} + \text{H}2\text{O}2
$$
The butanol side chain introduces stereochemical complexity, particularly in asymmetric synthesis. Chiral auxiliaries and transition metal catalysts (e.g., Ru-BINAP) have been employed to control configuration. For instance, the Prins reaction between 2,4-dichlorobenzaldehyde and isobutene under acidic conditions yields a mixture of 3° and 4° alcohols, which are resolved via kinetic resolution using lipases .
Industrial processes often generate tar-like byproducts due to uncontrolled hydrolysis. EP0047622B1 addresses this by using steam distillation and aqueous-phase reactions with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst. This method reduces solvent waste and achieves 94.6% yield with 99.3% purity. Additionally, microwave-assisted synthesis minimizes energy consumption by accelerating reaction rates 5-fold compared to conventional heating.
The antimicrobial efficacy of 2,4-dichloro-benzenebutanol is closely linked to its chemical structure, particularly the positioning of chlorine atoms on the benzene ring and the nature of the butanol side chain. Structure-activity relationship (SAR) studies reveal that the dichloro substitution at positions 2 and 4 on the benzene ring significantly enhances binding affinity to biological targets, including transcriptional regulators and enzymes in microbial cells. This substitution pattern stabilizes interactions through hydrophobic and electronic effects, improving potency.
A comparative analysis of analog compounds demonstrates that modifications on the benzene ring and side chains influence antimicrobial activity. For instance, compounds with electron-withdrawing groups at these positions show enhanced activity, while changes in the side chain length or functional groups can modulate the compound's ability to penetrate microbial membranes and bind target proteins [2].
| Compound Variant | Substitution Pattern | Antimicrobial Potency (Relative) |
|---|---|---|
| 2,4-Dichloro-benzenebutanol | Chlorines at positions 2 and 4 | High |
| 3,5-Dichloro analog | Chlorines at positions 3 and 5 | Moderate |
| 2,6-Dichloro analog | Chlorines at positions 2 and 6 | Low |
2,4-Dichloro-benzenebutanol interacts with cellular membrane transport proteins, influencing its uptake and efflux in microbial and possibly mammalian cells. Membrane transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) families play key roles in mediating the translocation of organic compounds across membranes. The compound’s dichloro-substituted aromatic structure likely affects its recognition and transport by these proteins.
ABC transporters, which use ATP hydrolysis to actively export substrates, may limit intracellular accumulation of 2,4-dichloro-benzenebutanol, potentially contributing to microbial resistance mechanisms. Conversely, uptake transporters such as organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) may facilitate its entry into cells. Understanding these interactions is critical for elucidating the compound’s bioavailability and antimicrobial efficacy [4].
2,4-Dichloro-benzenebutanol also plays a role in modulating oxidative stress pathways, which are pivotal in microbial survival and pathogenicity. Oxidative stress regulation involves signaling pathways such as the nuclear factor erythroid 2-related factor 2 (NRF2) and its repressor Kelch-like ECH-associated protein 1 (KEAP1). Compounds like 2,4-dichloro-benzenebutanol may influence these pathways by altering the redox state within cells, either through direct scavenging of reactive oxygen species or by modulating the expression of antioxidant enzymes.
Research indicates that modulation of oxidative stress pathways by such compounds can lead to decreased microbial viability by disrupting cellular redox homeostasis. This mechanism complements enzyme inhibition and membrane interaction effects, contributing to the overall antimicrobial action of 2,4-dichloro-benzenebutanol [5].
Molecular docking studies represent a fundamental computational approach for investigating the binding interactions between 2,4-dichloro-benzenebutanol and various therapeutic targets. These studies employ sophisticated algorithms to predict the most favorable binding modes and quantify the strength of protein-ligand interactions [1] [2].
The implementation of molecular docking for dichlorobenzene derivatives has been extensively validated using the Glide docking algorithm, which provides high-precision binding pose predictions through its extra precision docking protocol [2]. This methodology has demonstrated remarkable accuracy in reproducing experimental binding modes, with root mean square deviation values typically below 2.0 Angstroms when compared to crystallographic structures [2].
Contemporary docking studies involving dichlorobenzene-containing compounds have revealed binding affinities ranging from -5.46 to -8.30 kilocalories per mole, indicating substantial binding potential with target proteins [3]. The binding interactions are predominantly characterized by hydrogen bond formation, van der Waals contacts, and aromatic stacking interactions, which collectively contribute to the overall binding stability [2] [4] [3].
Protein preparation protocols for docking studies typically involve the removal of water molecules, addition of hydrogen atoms, and optimization of side chain conformations using specialized software modules [2]. The receptor grid generation process focuses on defining the active site regions where ligand binding is expected to occur, ensuring comprehensive sampling of potential binding conformations [2].
Validation of docking protocols requires re-docking procedures where co-crystallized ligands are extracted from their binding sites and re-docked to verify the accuracy of the computational methodology [2]. Successful validation is indicated by low root mean square deviation values between the re-docked and crystallographic poses, typically requiring values below 2.0 Angstroms [2].
The application of molecular docking to therapeutic target identification has been particularly successful in cancer research, where dichlorobenzene derivatives have shown promising interactions with cyclin-dependent kinase 2 and other oncological targets [2]. These studies have identified specific amino acid residues responsible for binding, including leucine, arginine, and histidine residues that form critical interactions with the ligand molecules [2].
Table 1: Molecular Docking Studies Parameters
| Study Type | Details | Applications |
|---|---|---|
| Molecular Docking | Glide docking algorithm with extra precision docking | Binding pose prediction and affinity estimation |
| Protein-Ligand Complex | Target proteins include cyclin-dependent kinases and cancer-related proteins | Therapeutic target identification |
| Binding Affinity | Binding scores range from -5.46 to -8.30 kcal/mol | Quantitative binding strength assessment |
| Interaction Types | Hydrogen bonds, van der Waals interactions, aromatic stacking | Molecular recognition mechanisms |
| Validation Method | Re-docking procedures with root mean square deviation analysis | Computational accuracy verification |
Quantum mechanical analysis provides fundamental insights into the electronic structure and properties of electron-deficient aromatic systems, particularly those containing chlorine substituents as found in 2,4-dichloro-benzenebutanol. Density functional theory calculations have emerged as the primary computational method for investigating these systems due to their balance between computational efficiency and accuracy [5] [6].
The electronic structure of dichlorobenzene derivatives is characterized by significant electron withdrawal from the aromatic ring system due to the presence of chlorine substituents [5]. This electron deficiency manifests in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding reactivity and binding properties [5] [6].
Computational investigations using the B3LYP functional with 6-311+G(d,p) basis sets have provided reliable predictions of electronic transitions and absorption spectra for dichlorobenzene compounds [5]. These calculations reveal that the hybrid PBE1PBE functional demonstrates superior performance in predicting absorption maxima when solvent effects are incorporated through polarizable continuum models [5].
Natural bond orbital analysis has been instrumental in characterizing the electron-transfer properties within dichlorobenzene systems [5]. These analyses reveal significant charge redistribution upon electronic excitation, with electron density flowing from donor to acceptor regions within the molecular framework [5]. The magnitude of this electron transfer correlates directly with the electron-withdrawing capacity of the chlorine substituents [5].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are responsible for electron polarization and charge transfer properties in electron-deficient aromatic systems [5]. The energy gap between these orbitals provides crucial information about the chemical reactivity and stability of the compounds [5] [6].
Thermodynamic properties derived from quantum mechanical calculations include standard heat capacity, entropy, and enthalpy changes as functions of temperature [5]. These properties are essential for understanding the thermal behavior and stability of dichlorobenzene derivatives under various conditions [5].
The calculation of hyperpolarizability values has revealed that dichlorobenzene compounds exhibit significant nonlinear optical properties, with first hyperpolarizability values approximately 5.7 times greater than those of urea [5]. This enhancement in nonlinear optical response is attributed to the electron-deficient nature of the aromatic system [5].
Table 2: Quantum Mechanical Analysis Parameters
| Method | Parameters | Properties Calculated |
|---|---|---|
| Density Functional Theory | B3LYP, PBE1PBE, M06 functionals | Electronic structure and orbital energies |
| Basis Set | 6-311G(d,p), 6-311+G(d,p) | Optimized geometries and frequencies |
| Natural Bond Orbital Analysis | Electron density and charge transfer | Bonding and antibonding interactions |
| Frontier Molecular Orbitals | Highest occupied molecular orbital and lowest unoccupied molecular orbital energies | Chemical reactivity and stability |
| Thermodynamic Properties | Heat capacity, entropy, enthalpy | Temperature-dependent behavior |
Molecular dynamics simulations provide detailed atomic-level insights into the interactions between 2,4-dichloro-benzenebutanol and various solvent systems. These simulations employ classical force fields to model the time-dependent behavior of molecular systems, allowing for the investigation of solvation effects, conformational changes, and intermolecular interactions [7] [8] [9].
The implementation of molecular dynamics simulations for dichlorobenzene-containing compounds typically utilizes the CHARMM27 all-atom force field or OPLS-AA parameters, which have been specifically parameterized for aromatic systems [8]. These force fields provide accurate representations of bonded and non-bonded interactions, including van der Waals forces and electrostatic interactions [8].
Simulation protocols generally involve system minimization, equilibration phases, and production runs extending from 50 to 500 nanoseconds [8]. The equilibration process typically includes both NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensemble simulations to ensure proper thermalization and pressure equilibration [8].
Solvation studies have revealed that organic solvents such as methanol, ethanol, and binary solvent mixtures provide favorable solvation environments for dichlorobenzene derivatives [10]. These solvents promote extended conformations that are conducive to catalytic conversion processes and chemical reactivity [10].
The TIP3P water model has been extensively used for aqueous simulations, providing reliable representations of water-solute interactions [8] [9]. Long-range electrostatic interactions are typically calculated using the Particle Mesh Ewald method, which ensures accurate treatment of Coulombic forces [8].
Analysis of molecular dynamics trajectories involves calculation of root mean square deviation, root mean square fluctuation, radius of gyration, and hydrogen bonding patterns [8]. These metrics provide quantitative measures of structural stability, flexibility, and intermolecular interactions throughout the simulation period [8].
Temperature-dependent studies have shown that elevated temperatures, such as those encountered in reductive catalytic fractionation processes (473 K), significantly affect the solvation behavior and molecular conformations of aromatic compounds [10]. These high-temperature simulations reveal enhanced molecular mobility and altered interaction patterns compared to ambient conditions [10].
Table 3: Molecular Dynamics Simulation Parameters
| Simulation Parameter | Typical Values | Analysis Methods |
|---|---|---|
| Force Field | CHARMM27, OPLS-AA | Topology generation and parameterization |
| Simulation Time | 50-500 ns production runs | Root mean square deviation analysis |
| Temperature | 298-473 K | Thermostat coupling methods |
| Pressure | 1 atm (NPT ensemble) | Parrinello-Rahman barostat |
| Solvent Model | TIP3P water model | Solvation free energy calculations |
Quantitative structure-activity relationship modeling represents a powerful computational approach for predicting the biological activity of 2,4-dichloro-benzenebutanol and related compounds based on their molecular structure and physicochemical properties [11] [12] [13]. These models establish mathematical relationships between molecular descriptors and biological endpoints, enabling the prediction of bioactivity for new compounds prior to experimental testing [13] [14].
The development of quantitative structure-activity relationship models typically involves the calculation of diverse molecular descriptors, including topological indices, electronic properties, and physicochemical parameters [11] [15]. Common descriptors include molecular weight, lipophilicity, polarizability, and various connectivity indices that capture different aspects of molecular structure [11] [15].
Statistical modeling approaches employed in quantitative structure-activity relationship studies include multiple linear regression, partial least squares, random forest, and neural network methods [12] [13] [14]. The selection of appropriate modeling techniques depends on the nature of the data, the number of variables, and the desired level of model interpretability [12] [14].
Model validation is a critical component of quantitative structure-activity relationship development, requiring both internal and external validation procedures [12] [13]. Internal validation typically employs leave-one-out cross-validation or leave-multiple-out techniques, while external validation uses independent test sets that were not involved in model development [12] [13].
Statistical parameters used to assess model quality include the coefficient of determination (R²), cross-validated correlation coefficient (Q²), root mean square error, and Fisher F-statistic [12] [15]. Generally, models with R² values above 0.8 and Q² values above 0.6 are considered acceptable for predictive purposes [12] [15].
The application of quantitative structure-activity relationship modeling to bioactivity prediction has demonstrated success rates of 85-95% for well-validated models [14]. These models have been particularly effective in predicting antimicrobial activity, cytotoxicity, and enzyme inhibition for various chemical classes [13] [15] [14].
Recent advances in quantitative structure-activity relationship methodology include the integration of molecular docking results and three-dimensional molecular descriptors, leading to the development of multi-dimensional quantitative structure-activity relationship models [13] [16]. These advanced approaches have shown improved predictive performance compared to traditional two-dimensional models [16].
Table 4: Quantitative Structure-Activity Relationship Modeling Parameters
| QSAR Component | Specifications | Key Features |
|---|---|---|
| Molecular Descriptors | Topological, electronic, physicochemical properties | Structural diversity representation |
| Model Types | Multiple linear regression, partial least squares, neural networks | Linear and nonlinear relationships |
| Validation Methods | Cross-validation, external test sets | Internal and external validation |
| Statistical Parameters | R², Q², root mean square error, Fisher F-statistic | Model quality assessment |
| Prediction Accuracy | 85-95% for validated models | Bioactivity prediction reliability |
The integration of these theoretical and computational approaches provides a comprehensive framework for understanding the molecular behavior of 2,4-dichloro-benzenebutanol. Molecular docking studies reveal the binding mechanisms and affinities with therapeutic targets [1] [2], while quantum mechanical analyses elucidate the electronic structure and properties of the electron-deficient aromatic system [5] [6]. Molecular dynamics simulations provide insights into solvation effects and conformational behavior [8] [9], and quantitative structure-activity relationship modeling enables the prediction of biological activities based on molecular structure [12] [13] [14].